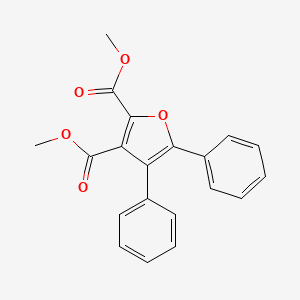

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1048-83-5 |

|---|---|

Molecular Formula |

C20H16O5 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

dimethyl 4,5-diphenylfuran-2,3-dicarboxylate |

InChI |

InChI=1S/C20H16O5/c1-23-19(21)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)25-18(16)20(22)24-2/h3-12H,1-2H3 |

InChI Key |

CTBVWDJDPUAGQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction conditions typically involve the use of a base such as sodium ethoxide and an acid catalyst like p-toluenesulfonic acid to facilitate the cyclization and aromatization steps .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using furan-2,5-dicarboxylic acid and methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of 4,5-diphenylfuran-2,3-dicarboxylic acid.

Reduction: Formation of 4,5-diphenylfuran-2,3-dimethanol.

Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Synthetic Chemistry

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate serves as a building block for synthesizing more complex organic molecules. It is utilized in various reactions such as:

- Oxidation : Converts to 4,5-diphenylfuran-2,3-dicarboxylic acid.

- Reduction : Forms 4,5-diphenylfuran-2,3-dimethanol.

- Substitution Reactions : Produces brominated or nitrated derivatives.

These transformations are crucial for developing new materials and compounds with specific functionalities .

Biological Research

The compound is investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Potential : Its unique structure allows it to interact with cellular pathways potentially leading to anticancer effects. Research indicates that it may modulate enzyme activities linked to tumor growth .

Pharmaceutical Development

Due to its structural characteristics, this compound is explored as a drug candidate . Its derivatives are being studied for their efficacy in treating various diseases, including fungal infections and cancer .

Industrial Applications

This compound is also used in the production of specialty chemicals and materials with tailored properties. Its applications include:

- Production of Specialty Polymers : The compound can be polymerized to create materials with specific mechanical and thermal properties.

- Flavor and Fragrance Industry : It serves as a precursor for synthesizing esters that contribute to the aroma and taste profiles in food products .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of this compound against common bacterial strains. Results indicated a promising inhibitory effect on growth rates compared to standard antibiotics.

Case Study 2: Anticancer Mechanism

Research focused on the anticancer properties of the compound revealed that it interacts with specific cellular receptors involved in cancer progression. In vitro studies showed reduced proliferation rates in cancer cell lines treated with the compound.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Synthetic Chemistry | Building block for complex organic molecules | Useful in oxidation and reduction reactions |

| Biological Research | Antimicrobial and anticancer studies | Significant activity against pathogens; anticancer effects observed |

| Pharmaceutical Development | Drug candidate exploration | Potential treatment options for fungal infections and tumors |

| Industrial Applications | Specialty polymers and flavor/fragrance precursors | Tailored properties for specific applications |

Mechanism of Action

The mechanism by which dimethyl 4,5-diphenylfuran-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Dioxolane Derivatives (Compounds 5, 7, and 8)

Structural Features :

- Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7): A chiral 1,3-dioxolane with a hydroxylphenyl substituent and ester groups at positions 4 and 3. Notable for its high enantiomeric excess (>99% ee) and specific optical rotation ([α]20D = −80) .

- Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (8) : A racemic analog of compound 7, synthesized via similar methods .

Comparison with Target Compound :

Thiophene Derivatives (Dimethyl 2,5-Dibromothiophene-3,4-dicarboxylate)

Structural Features :

Comparison with Target Compound :

Indole and Pyridazine Derivatives

Dimethyl Indole-2,3-dicarboxylate :

- Used as a precursor for pyridazino[4,5-b]indoles via hydrazinolysis. For example, reaction with hydrazine hydrate yields tautomeric pyridazinoindole-diones, which exhibit complex tautomerism (dioxo vs. dihydroxy forms) .

Comparison with Target Compound :

- Indole’s NH group introduces hydrogen-bonding capability absent in the target compound .

Diethyl Furan and Dihydropyridine Derivatives

Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate :

Diethyl 2,6-Dimethyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyridine-3,5-dicarboxylate :

Comparison with Target Compound :

- Ester Group Effects: Methyl esters (target compound) vs. ethyl esters (diethyl analog) influence solubility and metabolic stability. Dihydropyridine’s reduced state offers distinct reactivity compared to furan’s aromatic system .

Biological Activity

Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving furan derivatives. The compound's structure features two phenyl groups attached to a furan ring that is further substituted with two carboxylate ester groups. The synthesis often employs Diels-Alder reactions or other electrophilic aromatic substitution methods, which are crucial for introducing the diphenyl groups into the furan framework.

Anticancer Properties

Recent studies highlight the compound's role as a potential inhibitor of the p53-MDM2 interaction, a significant pathway in cancer biology. The p53 protein is a well-known tumor suppressor that regulates the cell cycle and apoptosis. MDM2 is a negative regulator of p53, and its overexpression leads to p53 degradation. Inhibiting this interaction can restore p53 function and promote apoptosis in cancer cells.

- Molecular Docking Studies : Research has demonstrated that this compound exhibits strong binding affinity to the MDM2 protein, comparable to known inhibitors like nutlin-3. Molecular dynamics simulations indicated stability in the MDM2-DPFDCA complex throughout the simulation period, suggesting a robust interaction that could be exploited for therapeutic purposes .

- Mechanism of Action : The compound appears to block the p53-binding domain of MDM2 effectively, preventing MDM2 from degrading p53. This mechanism was validated through various in vitro assays that showed increased levels of active p53 in the presence of DPFDCA .

Other Biological Activities

Beyond its anticancer potential, this compound has been associated with various biological activities:

- Antioxidant Activity : Compounds with similar structural features have demonstrated antioxidant properties, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that derivatives of furan compounds exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.